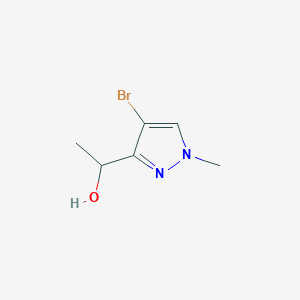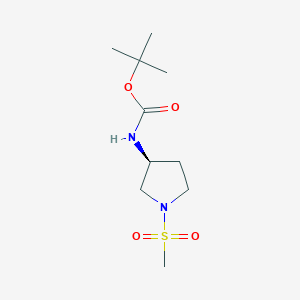
1-(4-bromo-1-methyl-1H-pyrazol-3-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-1-methyl-1H-pyrazol-3-yl)ethanol is a compound that belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole ring substituted with a bromine atom and a methyl group, along with an ethanol moiety, making it an interesting subject for various chemical studies and applications.
Preparation Methods
The synthesis of 1-(4-bromo-1-methyl-1H-pyrazol-3-yl)ethanol typically involves the reaction of 4-bromo-1-methyl-1H-pyrazole with an appropriate ethanol derivative under controlled conditions . One common method includes the use of nitrogen-protected reaction systems, where 4-bromo-1-methyl-1H-pyrazole is reacted with ethanol in the presence of a solvent like toluene . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
1-(4-Bromo-1-methyl-1H-pyrazol-3-yl)ethanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, forming 1-methyl-1H-pyrazol-3-yl)ethanol.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Bromo-1-methyl-1H-pyrazol-3-yl)ethanol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-bromo-1-methyl-1H-pyrazol-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The bromine and ethanol moieties play crucial roles in its reactivity and biological activity. For instance, the compound can act as an inhibitor of certain enzymes, such as liver alcohol dehydrogenase, by binding to the active site and preventing substrate access . The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-(4-Bromo-1-methyl-1H-pyrazol-3-yl)ethanol can be compared with other similar compounds, such as:
4-Bromo-1-methyl-1H-pyrazole: Lacks the ethanol moiety, making it less versatile in certain chemical reactions.
1-Methyl-4-bromopyrazole: Similar structure but without the ethanol group, affecting its reactivity and applications.
Imidazole derivatives: These compounds have a similar heterocyclic structure but differ in nitrogen positioning and substitution patterns, leading to different chemical and biological properties.
Properties
IUPAC Name |
1-(4-bromo-1-methylpyrazol-3-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2O/c1-4(10)6-5(7)3-9(2)8-6/h3-4,10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXYHKXZOBNGMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN(C=C1Br)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[Azido(4-chlorophenyl)methyl]-4-chlorobenzene](/img/structure/B8238143.png)











